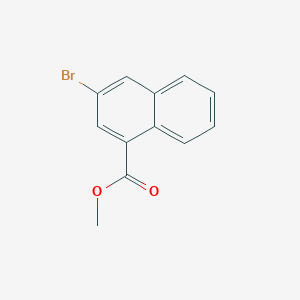

Methyl 3-bromonaphthalene-1-carboxylate

描述

Methyl 3-bromonaphthalene-1-carboxylate is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 3-position and a carboxylate ester group at the 1-position

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-bromonaphthalene-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl naphthalene-1-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, leading to the selective bromination at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

化学反应分析

Types of Reactions: Methyl 3-bromonaphthalene-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed:

Substitution: Methyl 3-methoxynaphthalene-1-carboxylate.

Oxidation: 3-bromo-1,4-naphthoquinone.

Reduction: Methyl 3-bromonaphthalene-1-methanol.

科学研究应用

Pharmaceutical Synthesis

Role as an Intermediate:

Methyl 3-bromonaphthalene-1-carboxylate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile building block for creating complex molecules.

Case Study:

In a study focused on developing new anti-cancer agents, researchers utilized this compound to synthesize derivatives that exhibited enhanced cytotoxicity against cancer cell lines. The bromine atom's presence facilitated the introduction of functional groups that improved the pharmacological profile of the resulting compounds .

Organic Electronics

Contribution to Semiconductors:

This compound is instrumental in the production of organic semiconductors, which are crucial for the development of flexible electronics and organic light-emitting diodes (OLEDs). Its structural properties allow it to participate in charge transport processes effectively.

Data Table: Organic Electronics Applications

| Application | Description |

|---|---|

| OLEDs | Used in light-emitting layers for better efficiency |

| Organic Photovoltaics | Acts as a donor material improving energy conversion efficiency |

Fluorescent Dyes

Biological Imaging:

this compound is utilized in synthesizing fluorescent dyes, which are essential for biological imaging techniques. These dyes help visualize cellular processes and track biological molecules in live cells.

Case Study:

A research team developed a new fluorescent probe using this compound that allowed for real-time imaging of cellular dynamics in live organisms. The probe demonstrated high specificity and sensitivity, significantly advancing the field of cellular biology .

Material Science

Polymeric Materials Development:

In material science, this compound contributes to creating polymeric materials with tailored properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices enhances the performance characteristics of the materials.

Data Table: Material Properties Enhancement

| Property | Improvement Method | Resulting Benefit |

|---|---|---|

| Thermal Stability | Copolymerization | Increased resistance to thermal degradation |

| Mechanical Strength | Cross-linking with other polymers | Enhanced durability and load-bearing capacity |

Environmental Applications

Eco-friendly Pesticides:

Research is ongoing into utilizing this compound for developing environmentally friendly pesticides. Its chemical structure can be modified to create less harmful alternatives to traditional pesticides.

Case Study:

A recent study evaluated the efficacy of a pesticide derived from this compound against common agricultural pests. The results indicated that it maintained effectiveness while reducing environmental toxicity compared to conventional options .

作用机制

The mechanism of action of methyl 3-bromonaphthalene-1-carboxylate in chemical reactions involves the activation of the bromine atom and the ester group. The bromine atom, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively.

相似化合物的比较

- Methyl 1-bromonaphthalene-2-carboxylate

- Methyl 2-bromonaphthalene-1-carboxylate

- Methyl 3-chloronaphthalene-1-carboxylate

Comparison: Methyl 3-bromonaphthalene-1-carboxylate is unique due to the specific positioning of the bromine atom and the ester group, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted synthetic applications.

生物活性

Methyl 3-bromonaphthalene-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C12H9BrO2, is characterized by a bromine atom attached to the naphthalene ring. This structural feature may contribute to its biological activity by influencing interactions with biological targets.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which lead to cellular damage and subsequent cell death. This mechanism is similar to other naphthalene derivatives known for their anticancer properties .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and pain pathways. Inhibition of COX-2 could lead to reduced production of pro-inflammatory mediators .

3. Antimicrobial Activity

this compound has also demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation: The compound can undergo redox cycling, leading to the production of ROS, which are known to induce oxidative stress in cells .

- Enzyme Inhibition: By inhibiting COX enzymes, it reduces the synthesis of prostaglandins involved in inflammation .

- Cell Membrane Disruption: Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting their integrity and function .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis via ROS | |

| Anti-inflammatory | COX-2 inhibition | |

| Antimicrobial | Disruption of bacterial membranes |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Anti-inflammatory Effects

In a carrageenan-induced paw edema model in rats, this compound showed a dose-dependent reduction in edema formation, comparable to standard anti-inflammatory drugs like ibuprofen. This suggests its potential as an alternative therapeutic agent for inflammatory conditions.

属性

IUPAC Name |

methyl 3-bromonaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIYNFZNNISXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462016 | |

| Record name | Methyl 3-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16650-63-8 | |

| Record name | Methyl 3-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。